molecular formula C18H27NO2 B6493587 2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide CAS No. 1354342-50-9

2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide

Cat. No.: B6493587
CAS No.: 1354342-50-9
M. Wt: 289.4 g/mol
InChI Key: YBZQLUCIMMXGBH-UHFFFAOYSA-N
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Description

2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide is a compound with a complex structure that includes a phenyl ring substituted with a 2-methylpropyl group and an oxolan-2-ylmethyl group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the phenyl ring substituted with a 2-methylpropyl group. This can be achieved through Friedel-Crafts alkylation, where isobutyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

Next, the oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate with oxirane (ethylene oxide) under basic conditions to form the oxolan-2-ylmethyl group.

Finally, the propanamide moiety is attached through an amidation reaction. This can be done by reacting the intermediate with propanoyl chloride in the presence of a base such as pyridine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl group, where nucleophiles like halides or amines replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, amine derivatives

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of pain and inflammation.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby reducing pain and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar phenylpropionic acid structure.

    Naproxen: Another NSAID with a similar mechanism of action and therapeutic use.

    Ketoprofen: An NSAID with a similar chemical structure and anti-inflammatory properties.

Uniqueness

2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide is unique due to the presence of the oxolan-2-ylmethyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This structural difference can influence the compound’s solubility, bioavailability, and overall therapeutic efficacy.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-13(2)11-15-6-8-16(9-7-15)14(3)18(20)19-12-17-5-4-10-21-17/h6-9,13-14,17H,4-5,10-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQLUCIMMXGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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